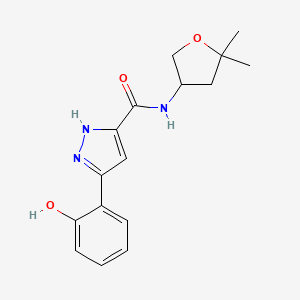![molecular formula C12H19NOS B7264660 1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B7264660.png)
1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Thia-9-azaspiro[55]undecan-9-yl}prop-2-en-1-one is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Thia-9-azaspiro[5One common method involves the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts . Another approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, streamlined purification processes, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of various enzymes and proteins.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom instead of a sulfur atom.
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but contains additional nitrogen atoms.
Uniqueness
1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic core. This combination imparts distinct chemical properties, such as increased rigidity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-2-11(14)13-7-3-12(4-8-13)5-9-15-10-6-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCITFQEXNUIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B7264577.png)

![1-[1-(2-Butoxyacetyl)azetidin-3-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7264592.png)
![1-[1-(2-Methylbenzoyl)azetidin-3-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7264602.png)
![N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxane-2-carboxamide](/img/structure/B7264608.png)
![3-[4-[3-(2-methylbutan-2-yloxy)azetidine-1-carbonyl]phenyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B7264611.png)
![1-[2-(2-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazoline-2,4-dione](/img/structure/B7264612.png)
![3-[3-(2,4-Dichlorophenoxy)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7264619.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B7264623.png)
![N,N-dimethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenesulfonamide](/img/structure/B7264629.png)
![3-(2-Methylphenyl)-4-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7264641.png)
![2-Propyl-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phthalazin-1-one](/img/structure/B7264664.png)
![2-Propan-2-yl-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phthalazin-1-one](/img/structure/B7264672.png)
![[4-[4-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-3-nitrophenyl]-phenylmethanone](/img/structure/B7264678.png)
